molecular formula C15H10BrF3O B1325530 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-17-3

2-(2-Bromophenyl)-3'-trifluoromethylacetophenone

Cat. No. B1325530
M. Wt: 343.14 g/mol
InChI Key: CJEARCZMEJWKBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions, where a bromophenyl group and a trifluoromethyl group are introduced into an acetophenone molecule .


Molecular Structure Analysis

The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound, like other organic molecules, may undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

2-(2-Bromophenyl)-3'-trifluoromethylacetophenone and its derivatives are synthesized and characterized for various applications. The spectroscopic properties, including IR and NMR spectroscopy, play a crucial role in the structural analysis of these compounds. The presence of bromide, fluoride, or chloride atoms in these compounds significantly impacts their properties and potential applications in different fields of study (Limban et al., 2011).

Antimicrobial and Antifungal Properties

Compounds synthesized from 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone show potential as antimicrobial and antifungal agents. Their activity against various bacterial and fungal strains suggests their usefulness in developing new medications or treatments for infections. The antimicrobial properties are particularly effective against resistant strains, indicating their potential in addressing challenging medical issues (Buchta et al., 2004).

Enzyme Inhibition for Medical Applications

The derivatives of 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone are studied for their ability to inhibit specific enzymes. This enzyme inhibition is crucial in treating various medical conditions like glaucoma, epilepsy, gastric ulcers, and neurological disorders. The compounds' interaction with enzymes and their inhibitory effects form the basis for developing new drugs with targeted actions (Balaydın et al., 2012).

Synthesis of Heterocyclic Compounds

These compounds are also used in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The process involves various catalytic and synthesis techniques, highlighting the compounds' versatility in creating complex and useful molecular structures (Greszler & Stevens, 2009).

DNA Interaction and Drug Development

The interaction of these compounds with DNA is another area of interest. Understanding how these compounds bind to DNA can lead to the development of new drugs, especially in cancer treatment. The binding modes, interaction strength, and biological implications of these interactions are studied to design better and more effective therapeutic agents (Rasool et al., 2021).

Antioxidant Properties

The antioxidant properties of these compounds are explored due to their potential in preventing or treating oxidative stress-related diseases. By understanding the mechanism of action and effectiveness of these compounds as antioxidants, new therapeutic strategies can be developed for diseases where oxidative stress plays a key role (Brahmana et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future research directions would depend on the current state of research on this compound. Potential directions could include exploring its biological activity, developing new synthetic routes, or studying its reactivity .

properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-7-2-1-4-10(13)9-14(20)11-5-3-6-12(8-11)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEARCZMEJWKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642314
Record name 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-3'-trifluoromethylacetophenone

CAS RN

898784-17-3
Record name 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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